molecular formula C9H10Br2O2S B14554440 tert-Butyl 3,5-dibromothiophene-2-carboxylate CAS No. 62224-23-1

tert-Butyl 3,5-dibromothiophene-2-carboxylate

Cat. No.: B14554440
CAS No.: 62224-23-1
M. Wt: 342.05 g/mol
InChI Key: VFJZKSVRUITVEV-UHFFFAOYSA-N
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Description

tert-Butyl 3,5-dibromothiophene-2-carboxylate is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the thiophene ring and a tert-butyl ester group at the 2 position. It is used in various chemical reactions and has applications in scientific research.

Properties

CAS No.

62224-23-1

Molecular Formula

C9H10Br2O2S

Molecular Weight

342.05 g/mol

IUPAC Name

tert-butyl 3,5-dibromothiophene-2-carboxylate

InChI

InChI=1S/C9H10Br2O2S/c1-9(2,3)13-8(12)7-5(10)4-6(11)14-7/h4H,1-3H3

InChI Key

VFJZKSVRUITVEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(S1)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3,5-dibromothiophene-2-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method is the bromination of 3,5-dibromothiophene-2-carboxylic acid with bromine in the presence of a catalyst, followed by esterification with tert-butyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient bromination and esterification reactions. The use of automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,5-dibromothiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atoms and form the corresponding thiophene derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted thiophene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include thiophene sulfoxides and sulfones.

    Reduction Reactions: Products include debrominated thiophene derivatives.

Scientific Research Applications

tert-Butyl 3,5-dibromothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and polymers.

    Biology: It is used in the study of thiophene-based compounds’ biological activities, including their potential as antimicrobial or anticancer agents.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 3,5-dibromothiophene-2-carboxylate involves its interaction with various molecular targets. The bromine atoms and the thiophene ring can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3,5-dibromobenzoate: Similar structure but with a benzene ring instead of a thiophene ring.

    tert-Butyl 3,5-dibromo-4-methylthiophene-2-carboxylate: Similar structure with an additional methyl group on the thiophene ring.

    tert-Butyl 3,5-dibromo-2-thiophenecarboxamide: Similar structure with a carboxamide group instead of a carboxylate group.

Uniqueness

tert-Butyl 3,5-dibromothiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring and the presence of a tert-butyl ester group. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications .

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